molecular formula C12H20N2O2 B1344051 Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate CAS No. 256411-39-9

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

Cat. No. B1344051
M. Wt: 224.3 g/mol
InChI Key: LARQASBBVGBMDA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a piperidine ring, a tert-butyl group, and a cyanomethyl moiety. This compound is of particular interest due to its potential applications in medicinal chemistry, especially in the development of Tyk2 inhibitors, anticancer drugs, and other therapeutic agents.

Synthesis Analysis

The synthesis of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate and related compounds has been reported using various starting materials and synthetic routes. For instance, an efficient method for synthesizing a highly functionalized 2-pyrrolidinone, which is structurally similar to tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, was developed from readily available materials, demonstrating its utility in creating novel macrocyclic Tyk2 inhibitors . Another study reported the synthesis of a related compound through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% . Additionally, a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, was established, with a total yield of up to 71.4% .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate and its analogs has been confirmed using various spectroscopic techniques and X-ray diffraction studies. For example, the structure of a nitrogenous compound containing a tert-butylcarbonyl group on a piperazine ring was confirmed by FT-IR, NMR, and MS, with the single crystal detected by X-ray diffraction . Another study reported the crystal and molecular structure of a tert-butyl piperazine-carboxylate, which crystallizes in the monoclinic space group .

Chemical Reactions Analysis

The tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate and its derivatives are versatile intermediates that can undergo various chemical reactions. For instance, the compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction . Another compound, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, was synthesized and characterized, with its molecular structure optimized using DFT calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate and related compounds have been studied using DFT calculations, which provide insights into the molecular electrostatic potential, frontier molecular orbitals, and vibrational analysis. For example, the molecular electrostatic potential and frontier molecular orbitals of a related compound were studied using DFT, revealing some of its physicochemical properties . The crystal structure of another related compound was determined, providing information on bond lengths and angles typical for piperazine-carboxylates .

Scientific Research Applications

Synthesis of Complex Molecules

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of a wide range of biologically active compounds. For instance, it has been utilized in the synthesis of Vandetanib, a medication used to treat certain types of cancer, showcasing its significance in medicinal chemistry (Min Wang et al., 2015). Furthermore, it plays a crucial role in the synthesis of crizotinib, another cancer medication, highlighting its versatility in drug development (D. Kong et al., 2016).

Intermediate for Anticancer Drugs

The compound is also an important intermediate for small molecule anticancer drugs. A study outlined a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, demonstrating its application in the synthesis of anticancer agents, indicating its potential in contributing to new cancer treatments (Binliang Zhang et al., 2018).

Corrosion Inhibition

In the field of materials science, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate derivatives have been investigated for their anticorrosive properties. For example, a novel heterocyclic compound was studied for its effectiveness in protecting carbon steel against corrosion in acidic environments, revealing its potential in industrial applications to enhance material longevity and resistance to environmental damage (B. Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARQASBBVGBMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623842
Record name tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

CAS RN

256411-39-9
Record name tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyanomethyl)piperidine, N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Cyanomethylene-piperidine-1-carboxylic acid tert-butyl ester (compound of Example 14; 6.9 g, 31.0 mmol) and Pd/C (0.7 g) in ethanol (150 mL) was maintained under hydrogen atmosphere for 8 h. The reaction mixture was filtered through Celite and the solvent was evaporated to afford the title compound.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Add 4-cyanomethylenepiperidine-1-carboxylic acid t-butyl ester (5.39 g, 24.25 mmol) in ethanol (160 mL) to a suspension of 5% palladium on charcoal (0.69 g) in ethanol (20 mL) and hydrogenate at room temperature with agitation at 60 psi for 6 hr. Filter the mixture through celite and evaporate the solvent in vacuo to give 4-cyanomethylpiperidine-1-carboxylic acid t-butyl ester as an oil which solidifies on standing to give a solid (5.43 g, 99.8%). MS (m/z): 247 (M+Na).
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0.69 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate (20 g, 91 mmol) was dissolved in ethyl acetate (400 mL), and 10% palladium-activated carbon (3.0 g) was added, followed by stirring at room temperature for 3.5 hours under a hydrogen atmosphere. The reaction solution was filtered with celite, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by chromatography on a silica gel column (Moritex Corporation, elution solvent: hexane/ethyl acetate), and a fraction corresponding to the Rf value=0.38 (hexane/ethyl acetate=3/1) by thin layer chromatography was concentrated under reduced pressure to afford the title compound (23 g) as a white solid (quantitative yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

tert-Butyl 4-{[(methylsulfonyl)oxy]methyl}piperidine-1-carboxylate (15.3 g) was dissolved in ethanol (80 mL), water (20 mL) and sodium cyanide (4.0 g, 80 mmol) were added, and stirring was conducted at 80° C. for 24 hours. Ethanol was distilled off, water and ethyl acetate were added, and then the resultant mixture was subject to Celite filtration, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under a reduced pressure, and the obtained residue was purified by using silica gel column chromatography (hexane:ethyl acetate=3:1→2:1) to give tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (6.87 g, 77%, 3 steps) as a white solid.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 4-(hydroxymethyl)piperidine-1-carboxylic acid tert-butyl ester (9.0 g, 42 mmol) in acetonitril (125 mL) was added triethylamine (5.5 g, 54 mmol) followed by dropwise addition of methanesulfonyl chloride (5.7 g, 50 mmol). When addition was complete the mixture was stirred overnight. The mixture was filtered and the solvent was evaporated. The residue was dissolved in ethyl acetate (100 mL) and the organic solution was washed with water (2×10 mL) and brine. The organic phase was dried (MgSO4) and the solvent was evaporated to give a residue that was dissolved in absolute ethanol (250 mL). Potassium cyanide (8.2 g, 125 mmol) was added and the mixture was heated at reflux overnight. The reaction mixture was allowed to cool to ambient temperature, filtered and the solvent was evaporated. The residue was dissolved in diethyl ether (200 mL) and the organic solution was washed with water (2×20 mL) and then dried (MgSO4) in the presence of activated carbon. The mixture was filtered and the solvent was evaporated to give 9.2 g of 4-(cyanomethyl)piperidine-1-carboxylic acid tert-butyl ester. 1H NMR (400 MHz, CDCl3) δ 1.20-1.33 (m, 2H), 1.46 (s, 9H), 1.77-1.88 (m, 3H), 2.32 (d, 2H), 2.66-2.78 (m, 2H), 4.10-4.23 (m, 2H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Meden, D Knez, N Malikowska-Racia… - European Journal of …, 2020 - Elsevier
A series of tryptophan-based selective nanomolar butyrylcholinesterase (BChE) inhibitors was designed and synthesized. Compounds were optimized in terms of potency, selectivity, …
Number of citations: 17 www.sciencedirect.com
E Forcellini, S Boutin, CA Lefebvre… - European Journal of …, 2018 - Elsevier
The ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) was recently shown to promote mineralization of the aortic valve, hence, its inhibition represents a significant target. …
Number of citations: 21 www.sciencedirect.com

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